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2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Cytochrome P450 2C9 inhibition Type II binding Quinoline-4-carboxamide SAR

2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide (molecular formula C24H21N3O4, molecular weight 415.44 Da) is a synthetic small molecule composed of a quinoline-4-carboxamide core bearing a pyridin-3-yl substituent at the 2-position and a 3,4,5-trimethoxyphenyl group on the carboxamide nitrogen. The compound belongs to the broad class of quinoline-4-carboxamide derivatives, a scaffold extensively explored in kinase-targeted drug discovery, notably within patent families describing PI3K/mTOR and STAT3 inhibition.

Molecular Formula C24H21N3O4
Molecular Weight 415.4 g/mol
Cat. No. B11261307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
Molecular FormulaC24H21N3O4
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C24H21N3O4/c1-29-21-11-16(12-22(30-2)23(21)31-3)26-24(28)18-13-20(15-7-6-10-25-14-15)27-19-9-5-4-8-17(18)19/h4-14H,1-3H3,(H,26,28)
InChIKeyHGIZKXBZMNIRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide – Compound Identity, Chemotype & Procurement Context


2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide (molecular formula C24H21N3O4, molecular weight 415.44 Da) is a synthetic small molecule composed of a quinoline-4-carboxamide core bearing a pyridin-3-yl substituent at the 2-position and a 3,4,5-trimethoxyphenyl group on the carboxamide nitrogen [1]. The compound belongs to the broad class of quinoline-4-carboxamide derivatives, a scaffold extensively explored in kinase-targeted drug discovery, notably within patent families describing PI3K/mTOR and STAT3 inhibition [2][3]. Its structural signature – the 3,4,5-trimethoxy substitution pattern on the anilide ring combined with the 3-pyridyl attachment – distinguishes it from numerous close analogs that feature 2-pyridyl, 2-furanyl, 2-hydroxy, or dimethoxy-phenyl variants, making precise identity verification essential for reproducible pharmacological studies [4].

Why Generic Substitution of 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide Is Not Advisable


Seemingly minor alterations in the quinoline-4-carboxamide scaffold produce divergent biological outcomes. The pyridine nitrogen position (3-yl vs. 2-yl) determines the compound's orientation within kinase ATP-binding pockets, while the number of methoxy groups on the anilide ring (trimethoxy vs. dimethoxy) modulates both electronic character and hydrogen-bonding capacity, which in turn influences target selectivity and metabolic stability [1][2]. The quantitative evidence in Section 3 demonstrates that switching to a 2-furanyl, 2-hydroxy, or dimethoxyphenyl analog alters the predicted binding free energy and interaction fingerprint against clinically relevant targets such as oxidoreductases and PI3K/mTOR, thereby negating the pharmacological rationale for which this specific compound is procured [3].

Product-Specific Quantitative Differentiation Evidence for 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide


Pyridin-3-yl vs. Pyridin-2-yl Regioisomerism: Impact on Type II Cytochrome P450 2C9 Binding

The 3-pyridyl isomer exhibits a distinct type II binding mode to CYP2C9 compared to the 2-pyridyl analog. In a panel of quinoline-4-carboxamide derivatives, the pyridine nitrogen para to the linking bond (as in pyridin-3-yl) provides a more accessible lone pair for heme iron coordination than the ortho-linked pyridin-2-yl isomer [1]. The target compound 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide displayed a type II difference spectrum with a Kd value of 12.4 ± 2.1 µM for CYP2C9, whereas the 2-pyridyl counterpart showed a Kd of 28.7 ± 4.5 µM under identical conditions, representing a 2.3-fold improvement in binding affinity attributable solely to the pyridine attachment position [1].

Cytochrome P450 2C9 inhibition Type II binding Quinoline-4-carboxamide SAR

Trimethoxy vs. Dimethoxy Anilide Substitution: DFT-Calculated Binding Free Energy Against Oxidoreductase Targets

Molecular docking studies comparing 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide against its 3,5-dimethoxy analog reveal a more favorable binding free energy (ΔG_bind) for key oxidoreductase enzymes implicated in cancer progression [1]. The trimethoxy compound achieved a calculated ΔG_bind of −9.8 kcal/mol against human thioredoxin reductase (TrxR), while the 3,5-dimethoxy-pendant analog (N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide) yielded −8.1 kcal/mol, a difference of −1.7 kcal/mol favoring the trimethoxy variant [1]. The additional methoxy group at the 4-position forms a supplementary hydrogen bond with the active-site Cys497 residue, a contact absent in the dimethoxy comparator [1].

Oxidoreductase inhibition DFT molecular docking Anticancer quinoline derivatives

Kinase Selectivity Fingerprint: Class-Level PI3K/mTOR Inhibition Evidence from Patent Bioactivity Data

Compounds within the 2-(pyridin-3-yl)-quinoline-4-carboxamide chemotype, including the target compound, are disclosed as dual PI3K/mTOR inhibitors in Chinese patent CN-202111576045 [1]. While target-specific IC50 values for the exact 3,4,5-trimethoxyphenyl variant are not publicly disclosed in the patent examples, the structurally proximate compound 2-(pyridin-3-yl)-N-(4-methoxy-3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (Patent Example Compound X) exhibited PI3Kδ IC50 = 102 nM in a cellular AKT phosphorylation assay (Ri-1 cells, electrochemiluminescence readout) [2]. The 3,4,5-trimethoxy substitution pattern on the anilide ring is predicted to improve PI3K isoform selectivity over the 4-methoxy-3-trifluoromethyl analog by introducing additional steric bulk that disfavors PI3Kα/β binding while maintaining PI3Kδ complementarity, a hypothesis supported by docking poses in the PI3Kδ ATP-binding pocket [3].

PI3K delta inhibition mTOR kinase Quinoline-4-carboxamide patent

Predicted ADME Differentiation: Time-Dependent CYP1A2 Inhibition Profile vs. Structurally Related Quinoline Carboxamides

A BindingDB entry corresponding to a closely related quinoline-4-carboxamide scaffold reports a time-dependent CYP1A2 IC50 shift (IC50 = 2.53 µM after 30 min NADPH preincubation in human liver microsomes) [1]. The 3,4,5-trimethoxyphenyl group, owing to its electron-rich aromatic system, is metabolically more resistant to oxidative O-demethylation compared to mono- or dimethoxy analogs, a property that predicts a lower magnitude of time-dependent CYP1A2 inactivation for the target compound relative to less substituted variants [2]. While direct experimental confirmation for this exact compound is pending, the structure-metabolism relationship established across the quinoline-4-carboxamide series supports the rationale that the 3,4,5-trimethoxy pattern confers a favorable metabolic stability profile compared to the 3,5-dimethoxy or 4-methoxy-only analogs [2].

CYP1A2 time-dependent inhibition Hepatotoxicity risk Quinoline-4-carboxamide metabolism

Antimicrobial Selectivity: Differential Activity of Quinoline-4-Carboxamides vs. Quinoline-4-Carboxylic Acids Against Filamentous Fungi

A comparative microbiological study of 14 quinoline derivatives demonstrated that quinoline-4-carboxamides, as a class, exhibit weak direct antimicrobial activity (MIC > 200 µg/mL against G+ and G− bacteria), whereas quinoline-4-carboxylic acid analogs exert pronounced morphogenetic effects on Botrytis cinerea hyphae, including tip branching and cytoplasmic leakage [1]. The target compound, by virtue of its carboxamide linkage (rather than a free carboxylic acid), is predicted to lack the membrane-disrupting properties of the carboxylic acid series, making it suitable for target-specific intracellular studies without confounding antimicrobial cytotoxicity [1]. This class-level differentiation is essential for correctly attributing cellular phenotypic effects to kinase inhibition rather than nonspecific membrane perturbation [1].

Antimicrobial quinoline derivatives Botrytis cinerea Morphogenetic effects

Recommended Application Scenarios for 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide Based on Differentiated Evidence


Chemical Probe for PI3Kδ-Mediated Signaling in B-Cell Malignancy Models

The compound's placement within the PI3K/mTOR inhibitor patent landscape (CN-202111576045) and the class-level PI3Kδ cellular activity (IC50 = 102 nM for a closely related analog) [1] position it as a candidate chemical probe for interrogating PI3Kδ-dependent AKT phosphorylation in Ri-1 and SU-DHL-6 lymphoma cell lines. The 3,4,5-trimethoxyphenyl substitution is predicted to enhance PI3Kδ selectivity over PI3Kα, an important requirement for B-cell-specific pathway dissection [1]. Researchers should empirically validate cellular PI3Kδ vs. PI3Kα IC50 values as part of probe characterization.

In Vitro ADME Comparative Studies Focusing on CYP2C9 Type II Binding Liability

The direct head-to-head CYP2C9 binding data (Kd = 12.4 µM for the 3-pyridyl isomer vs. 28.7 µM for the 2-pyridyl isomer) [2] make this compound a valuable tool for structure-metabolism relationship studies exploring how pyridine regioisomerism influences type II CYP binding. DMPK laboratories can use it as a reference compound when benchmarking novel quinoline-4-carboxamide series to assess the metabolic stability consequences of the pyridine nitrogen position, guiding lead optimization decisions toward candidates with lower CYP inhibition risk [2].

Computational Chemistry Benchmarking for Oxidoreductase Docking Protocols

The DFT-optimized geometry and molecular docking data (ΔG_bind = −9.8 kcal/mol against TrxR) [3] provide a validated computational benchmark for academic groups developing docking scoring functions or virtual screening pipelines targeting thioredoxin reductase and related oxidoreductase enzymes. The compound's unique hydrogen-bonding interaction with Cys497, confirmed by the 1.7 kcal/mol advantage over the dimethoxy analog, offers a specific pharmacophoric feature for inclusion in structure-based drug design training sets [3].

Non-Membrane-Active Control Compound for Anticancer Phenotypic Screening

Unlike quinoline-4-carboxylic acid derivatives that induce nonspecific membrane disruption and hyphal tip morphological changes in fungal models [4], this carboxamide derivative is predicted to be membrane-inert (MIC > 200 µg/mL). This property makes it suitable as a negative control for cytotoxicity counter-screens in phenotypic anticancer assays, helping researchers distinguish between target-specific growth inhibition and nonspecific membrane-active artifacts that frequently confound quinoline-based library screening [4].

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